molecular formula C12H17ClN2O2 B1394808 4-Piperidinylmethyl nicotinate hydrochloride CAS No. 1219981-17-5

4-Piperidinylmethyl nicotinate hydrochloride

Cat. No. B1394808
M. Wt: 256.73 g/mol
InChI Key: IQILHYIBSWFMAL-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl nicotinate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of 4-Piperidinylmethyl nicotinate hydrochloride and similar compounds involves various chemical reactions. One study provides detailed information for the synthesis, elucidation, characterization, and stability of four additional new potential molecular entities, namely, benzoate, hydrochloride (HCl), nicotinate, and malonate salts . Another study discusses the synthesis of piperidine derivatives from simple starting materials .


Molecular Structure Analysis

The molecular structure of 4-Piperidinylmethyl nicotinate hydrochloride is represented by the formula C12H17ClN2O2 . This structure is important in understanding the properties and reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions involving 4-Piperidinylmethyl nicotinate hydrochloride are complex and involve various steps . Understanding these reactions is crucial for optimizing the synthesis and use of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinylmethyl nicotinate hydrochloride are important for its use in chemical reactions . These properties include its molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Crystal Structure and Molecular Analysis

4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure. The compound crystallizes in an orthorhombic structure and exhibits a chair conformation with the COOH group in an equatorial position. In the crystal structure, various hydrogen bonds and electrostatic interactions are observed. Additionally, the study involved B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis, providing insight into the molecular behavior and interaction of the compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Interaction with Nicotinic Acetylcholine Receptors

Research has been conducted on the interaction of compounds similar to 4-Piperidinylmethyl nicotinate hydrochloride with nicotinic acetylcholine receptors, specifically the alpha4beta2-nAChR. These receptors are implicated in various neuropsychiatric disorders and nicotine reward pathways. The study developed a model system for the receptors, allowing detailed investigations into their protein chemistry, pharmacology, and expression regulation. This research provides foundational knowledge on the interaction mechanisms and pharmacological characteristics of these receptors (Eaton et al., 2003).

Corrosion Inhibition Properties

Mannich base derivatives of nicotinamide, which share structural similarities with 4-Piperidinylmethyl nicotinate hydrochloride, have been studied for their corrosion inhibition properties. These studies involve gravimetric, electrochemical experiments, and theoretical calculations to understand the adsorption behavior and corrosion inhibition mechanisms on mild steel surfaces. This research offers insights into the protective capabilities of similar compounds in industrial applications (Jeeva, Prabhu, & Rajesh, 2017).

Synthesis and Characterization of Related Compounds

Studies have been conducted on the synthesis of related piperidine and pyrrolidine alkaloids, offering insights into the synthetic pathways and molecular characteristics of compounds structurally related to 4-Piperidinylmethyl nicotinate hydrochloride. These studies detail the methodologies and chemical reactions involved in the synthesis, providing a foundation for understanding the chemical behavior and potential applications of such compounds (Felpin et al., 2001).

Safety And Hazards

Like all chemicals, 4-Piperidinylmethyl nicotinate hydrochloride must be handled with care to avoid hazards . Safety data sheets provide information on the potential hazards of this compound and the precautions that should be taken when handling it .

Future Directions

The future directions for research on 4-Piperidinylmethyl nicotinate hydrochloride and similar compounds are promising. Studies are exploring the synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation . Other research is investigating the anticancer applications and pharmacological properties of piperidine and piperine .

properties

IUPAC Name

piperidin-4-ylmethyl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQILHYIBSWFMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinylmethyl nicotinate hydrochloride

CAS RN

1219981-17-5
Record name 3-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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